molecular formula C9H9F3S B13282696 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol

1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B13282696
M. Wt: 206.23 g/mol
InChI Key: NTVATXXFGSJRFW-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethane-1-thiol under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
  • 1-[4-(Trifluoromethyl)phenyl]ethanone
  • 1-[4-(Trifluoromethyl)phenyl]ethanol

Comparison: 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, the thiol group can undergo oxidation to form disulfides, a reaction not possible with the hydroxyl or ketone groups present in the similar compounds .

Properties

Molecular Formula

C9H9F3S

Molecular Weight

206.23 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanethiol

InChI

InChI=1S/C9H9F3S/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3

InChI Key

NTVATXXFGSJRFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)S

Origin of Product

United States

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